Sitagliptin N-Sulfate Sodium Salt is a sodium salt derivative of Sitagliptin, which is a well-known oral medication used primarily for the management of type 2 diabetes mellitus. It is classified as a dipeptidyl peptidase-4 inhibitor, functioning to enhance insulin secretion and reduce glucagon levels in response to meals. The compound has the CAS number 940002-57-3 and is recognized for its role as a metabolite of Sitagliptin, particularly in pharmacokinetic studies and quality control processes in pharmaceutical manufacturing .
Sitagliptin N-Sulfate Sodium Salt is synthesized from Sitagliptin, which was developed by Merck & Co. and received FDA approval in 2006. This compound is utilized in various applications, including quality assurance during the production of Sitagliptin formulations and as a reference standard in analytical testing .
The synthesis of Sitagliptin N-Sulfate Sodium Salt typically involves the sulfation of Sitagliptin, where the hydroxyl group on the molecule is replaced with a sulfate group. This transformation can be achieved through various chemical reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress of the reaction and assess product purity .
The molecular formula for Sitagliptin N-Sulfate Sodium Salt is , with a molar mass of approximately 509.36 g/mol. The structure features multiple functional groups including:
The compound's structural data can be represented in various formats such as SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier), facilitating computational modeling and database searches .
Sitagliptin N-Sulfate Sodium Salt participates in several chemical reactions relevant to its function as a metabolite:
The stability of Sitagliptin N-Sulfate Sodium Salt under physiological conditions is crucial for its efficacy as a drug metabolite. Studies often focus on its degradation pathways and the identification of potential impurities that could affect drug formulation quality .
Sitagliptin N-Sulfate Sodium Salt acts primarily through its parent compound, Sitagliptin, by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to increased levels of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide), which promote insulin secretion from pancreatic beta cells while suppressing glucagon release from alpha cells.
The mechanism involves:
This dual action helps maintain blood glucose levels within a normal range without causing significant hypoglycemia .
Sitagliptin N-Sulfate Sodium Salt appears as a crystalline solid with good solubility in polar solvents like dimethylformamide and dimethyl sulfoxide. Its melting point and specific optical rotation can vary based on purity and crystallization conditions.
Key chemical properties include:
These properties are critical for formulation development and ensuring therapeutic efficacy during storage .
Sitagliptin N-Sulfate Sodium Salt serves several important roles in scientific research and pharmaceutical applications:
Additionally, it plays a role in regulatory submissions such as Abbreviated New Drug Applications (ANDAs) to ensure compliance with FDA guidelines .
CAS No.: 32694-82-9
CAS No.: 25134-45-6
CAS No.:
CAS No.: 28345-81-5
CAS No.: 2375662-42-1
CAS No.: 610764-96-0